molecular formula C9H20O3Si2 B1592016 Methacryloxypentamethyldisiloxane CAS No. 4880-04-0

Methacryloxypentamethyldisiloxane

Cat. No.: B1592016
CAS No.: 4880-04-0
M. Wt: 232.42 g/mol
InChI Key: HWZPCWIHVLRGII-UHFFFAOYSA-N
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Description

Methacryloxypentamethyldisiloxane is an organosilicon compound with the molecular formula C9H20O3Si2. It is a methacrylate ester derivative of pentamethyldisiloxane, characterized by the presence of both methacryloxy and siloxane functional groups. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacryloxypentamethyldisiloxane can be synthesized through the esterification reaction between methacrylic acid and pentamethyldisiloxane. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methacryloxypentamethyldisiloxane undergoes various chemical reactions, including:

    Polymerization: The methacryloxy group can participate in free radical polymerization, leading to the formation of polymers with unique properties.

    Hydrosilylation: The siloxane group can undergo hydrosilylation reactions with alkenes, resulting in the formation of new silicon-carbon bonds.

    Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are often employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.

Major Products Formed:

    Polymers: this compound-based polymers exhibit enhanced flexibility, thermal stability, and hydrophobicity.

    Silicon-Carbon Compounds: Hydrosilylation products are valuable intermediates in organosilicon chemistry.

    Silanol Derivatives: Oxidation products are useful in surface modification and coating applications.

Scientific Research Applications

Methacryloxypentamethyldisiloxane has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of silicone-based polymers with unique mechanical and thermal properties.

    Materials Science: The compound is employed in the development of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion and durability.

    Biomedical Applications: this compound-based materials are explored for use in medical devices, drug delivery systems, and tissue engineering.

    Surface Modification: The compound is used to modify surfaces to impart hydrophobicity, biocompatibility, and other desired properties.

Mechanism of Action

The effects of methacryloxypentamethyldisiloxane are primarily exerted through its functional groups:

    Methacryloxy Group: This group undergoes polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.

    Siloxane Group: The siloxane backbone provides flexibility and thermal stability to the resulting polymers. It also participates in hydrosilylation reactions, forming strong silicon-carbon bonds.

The molecular targets and pathways involved in these reactions include free radicals (in polymerization) and catalytic sites (in hydrosilylation).

Comparison with Similar Compounds

Methacryloxypentamethyldisiloxane can be compared with other methacrylate and siloxane compounds:

    Methacryloxytrimethylsilane: Similar in structure but with a shorter siloxane chain, leading to different polymer properties.

    Hexamethyldisiloxane: Lacks the methacryloxy group, making it less reactive in polymerization reactions.

    Methacryloxypropyltrimethoxysilane: Contains a methoxy group, which can hydrolyze to form silanols, offering different surface modification capabilities.

This compound is unique due to its combination of methacryloxy and pentamethyldisiloxane groups, providing a balance of reactivity and stability.

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si2/c1-8(2)9(10)11-14(6,7)12-13(3,4)5/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZPCWIHVLRGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620172
Record name Pentamethyldisiloxanyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4880-04-0
Record name 2-Propenoic acid, 2-methyl-, pentamethyldisiloxanyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethyldisiloxanyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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